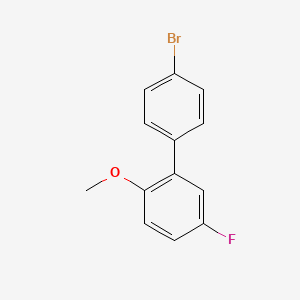![molecular formula C13H14N4O4S2 B2921207 3-(Morpholine-4-sulfonyl)-N-[1,3,4]thiadiazol-2-yl-benzamide CAS No. 330445-74-4](/img/structure/B2921207.png)
3-(Morpholine-4-sulfonyl)-N-[1,3,4]thiadiazol-2-yl-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Morpholine-4-sulfonyl)-N-[1,3,4]thiadiazol-2-yl-benzamide, also known as MTSB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. MTSB is a member of the thiadiazole family of compounds, which are known to exhibit a wide range of biological activities. In
Scientific Research Applications
Anticancer Properties
Derivatives of the mentioned compound have shown promising anticancer effects. The study by Teng Shao et al. (2014) discovered 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel structures of PI3K inhibitors with significant antiproliferative activities against various human cancer cell lines, supporting their potential as anticancer agents (Shao et al., 2014). Another study by V. Horishny et al. (2020) synthesized N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides, demonstrating promising anticancer activity, further emphasizing the therapeutic potential of such compounds (Horishny et al., 2020).
Antimicrobial Activity
Compounds containing the morpholine moiety, such as those studied by D. Sahin et al. (2012), where 2-Morpholine-4ylethyl-3H -1,2,4-triazole-3-ones were synthesized, showed good to moderate antimicrobial activity, highlighting their potential use in treating infections (Sahin et al., 2012).
Enzyme Inhibition
Research by Hasan Turkmen et al. (2005) on a series of sulfonamides revealed low nanomolar inhibitors of carbonic anhydrase isozymes, demonstrating the compound's relevance in targeting enzymes associated with various diseases, including tumors (Turkmen et al., 2005).
Structural Analysis
M. Remko et al. (2010) utilized theoretical chemistry methods to analyze the molecular properties of aromatic and heterocyclic sulfonamides, providing valuable insights into their geometries, energies, and intramolecular interactions. This study contributes to understanding how structural aspects can influence the bioactivity of compounds (Remko, 2010).
Molecular Docking Studies
The precursor compound 3-fluoro-4-morpholinoaniline, a critical intermediate of the antibiotic drug linezolid, was used by D. B. Janakiramudu et al. (2017) to synthesize new sulfonamides and carbamates, demonstrating potent antimicrobial activity. This study's molecular docking analysis predicted the affinity and orientation of synthesized compounds at the active enzyme site, underscoring the importance of structural design in developing effective antimicrobial agents (Janakiramudu et al., 2017).
properties
IUPAC Name |
3-morpholin-4-ylsulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S2/c18-12(15-13-16-14-9-22-13)10-2-1-3-11(8-10)23(19,20)17-4-6-21-7-5-17/h1-3,8-9H,4-7H2,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMODMMFBMXXKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NN=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Morpholine-4-sulfonyl)-N-[1,3,4]thiadiazol-2-yl-benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-fluorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2921125.png)
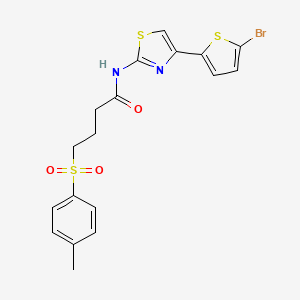
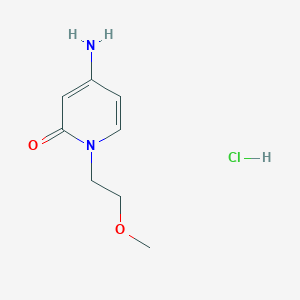
![N-(3,4-dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2921131.png)
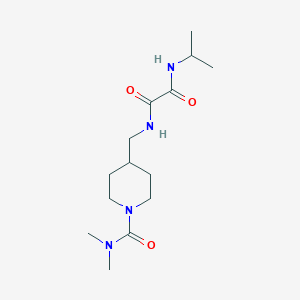
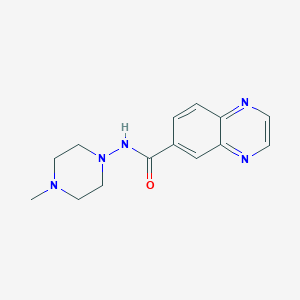
![8-[(4-Methoxyphenyl)sulfonyl]-9-pyrrolidin-1-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline](/img/structure/B2921135.png)
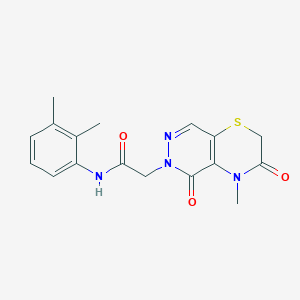
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2921138.png)
![N-(4-cyanooxan-4-yl)-2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2921139.png)
![4-[2-[2-[(1-Methylcyclopentyl)amino]-1,3-thiazol-4-yl]acetyl]morpholine-3-carbonitrile](/img/structure/B2921141.png)
![3-(2-{[1-(4-chlorophenyl)ethyl]amino}acetamido)-N-cyclopropylbenzamide](/img/structure/B2921143.png)
